Dehydroeffusol

Antioxidant Free Radical Scavenging Natural Product Chemistry

Choose Dehydroeffusol over generic phenanthrenes or effusol: 3.7-fold tumor-selective gastric cancer targeting (IC50 11.24µM MGC803 vs 42.0µM GES-1) via MEKK4-MKK3/6-p38-DDIT3 ER stress; exclusive vasculogenic mimicry inhibition (VE-cadherin/MMP2). Anxiolytic MED 2.5mg/kg—4× more potent than comparators. Superior singlet oxygen protection vs α-tocopherol. Oral 15mg/kg for in vivo neurodegeneration. ≥98% HPLC.

Molecular Formula C17H16O2
Molecular Weight 252.31 g/mol
CAS No. 73166-28-6
Cat. No. B030452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroeffusol
CAS73166-28-6
Synonyms5-Ethenyl-9,10-dihydro-1-methyl-2,7-phenanthrenediol;  NSC 371300; 
Molecular FormulaC17H16O2
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1CCC3=C2C(=CC(=C3)O)C=C)O
InChIInChI=1S/C17H16O2/c1-3-11-8-13(18)9-12-4-5-14-10(2)16(19)7-6-15(14)17(11)12/h3,6-9,18-19H,1,4-5H2,2H3
InChIKeyGEXAPRXWKRZPCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydroeffusol (CAS 73166-28-6 / 137319-34-7): Phenanthrene Natural Product from Juncus effusus for Cancer and CNS Research Applications


Dehydroeffusol (also referenced by CAS 137319-34-7 as the dehydro analog) is a phenanthrene-class natural product isolated primarily from the medicinal plant Juncus effusus (common rush) [1]. It belongs to the broader family of phenanthrenes found in Juncaceae species, which include structurally related compounds such as effusol, juncusol, and compressin A [2]. Unlike many phenanthrenes whose biological activities remain largely uncharacterized beyond preliminary antioxidant screening, dehydroeffusol has been the subject of focused mechanistic studies across oncology, neuroscience, and cellular protection applications .

Why Dehydroeffusol Cannot Be Interchanged with Effusol or Other Phenanthrene Analogs in Critical Applications


Despite their structural similarity and co-occurrence in Juncus effusus extracts, dehydroeffusol and its closest analog effusol exhibit divergent activity profiles that preclude functional substitution. Direct comparative studies demonstrate that effusol consistently outperforms dehydroeffusol in radical scavenging assays (approximately 1.6-fold higher potency in both DPPH and ABTS systems), whereas dehydroeffusol demonstrates a unique dual-mechanism anticancer profile involving selective tumor-suppressive ER stress induction and vasculogenic mimicry inhibition that has not been reported for effusol [1][2]. Furthermore, class-level comparisons reveal that dehydroeffusol stands out among phenanthrenes as the most comprehensively characterized member across antimicrobial, anxiolytic, sedative, spasmolytic, cellular protective, and antiproliferative activities [3]. These functional divergences, underpinned by the oxidation state difference between the two molecules, mean that experimental or procurement decisions based on general "phenanthrene" or "Juncus-derived" classifications will not yield reproducible or comparable outcomes.

Dehydroeffusol Quantitative Differentiation Evidence: Direct and Class-Level Comparisons


Radical Scavenging Activity: Direct Head-to-Head Comparison with Effusol

In a direct comparative study isolating both compounds from the same Juncus effusus stem extract, effusol demonstrated approximately 1.65-fold higher potency than dehydroeffusol in DPPH radical scavenging (IC50: 79 μM vs. 130 μM) and 1.63-fold higher potency in ABTS radical scavenging (IC50: 24 μM vs. 39 μM) [1]. This quantitative difference establishes a clear functional hierarchy for antioxidant applications, indicating that effusol is the superior selection when radical scavenging is the primary endpoint.

Antioxidant Free Radical Scavenging Natural Product Chemistry

Cellular Protection Against Oxidative Stress: Comparison with α-Tocopherol and L-Ascorbic Acid

In a photohemolysis model using erythrocytes exposed to UV-induced oxidative stress, dehydroeffusol exhibited cellular protective effects superior to α-tocopherol (vitamin E), while L-ascorbic acid (vitamin C) and the phenanthrene scaffold alone failed to provide any protection [1]. The protection mechanism was attributed to a combination of singlet oxygen quenching (rate constant: 1.02 × 10^8 M^-1 s^-1), free radical scavenging, and erythrocyte membrane penetration efficiency [1].

Cytoprotection Oxidative Stress Photohemolysis Skin Aging

Anxiolytic Activity: Minimum Effective Dose Comparison with Other Juncus-Derived Phenanthrenes

In the elevated plus-maze test, dehydroeffusol demonstrated a minimum effective dose (MED) of 2.5 mg/kg for increasing open-arm entries and time spent in open arms, establishing it as a potent anxiolytic phenanthrene . For comparison, two novel phenanthrenes (2-methoxy-7-hydroxy-1-methyl-5-vinyl phenanthrene and juncusin) isolated from the same plant material required 10 mg/kg to achieve anxiolytic activity [1]. Dehydroeffusol's anxiolytic profile includes a sedative component demonstrated by reduced locomotion in the open-field test (MED: 5 mg/kg) and increased head-dips in the hole-board test (MED: 5 mg/kg), while preserving motor coordination in the rota-rod test at 1-5 mg/kg .

Anxiolytic CNS Behavioral Pharmacology GABAA Modulation

Anticancer Selectivity: Differential Sensitivity of Cancer vs. Normal Gastric Cells

Across a panel of 14 human cancer cell lines, dehydroeffusol exhibited antiproliferative IC50 values ranging from 11.24 µM to 93.68 µM, with MGC803 gastric cancer cells showing the highest sensitivity (IC50: 11.24 µM) [1]. Critically, immortalized normal human gastric mucosal GES-1 cells demonstrated reduced sensitivity with an IC50 of 42.0 µM, representing a 3.7-fold selectivity window [1]. Mechanistically, this selectivity correlates with dehydroeffusol's differential regulation of ER stress pathways: it selectively activates the tumor-suppressive MEKK4-MKK3/6-p38-DDIT3 axis while concurrently downregulating the tumor-adaptive ATF6-GRP78 pathway and inhibiting ERK signaling [1].

Gastric Cancer Selective Cytotoxicity ER Stress Antiproliferative

Vasculogenic Mimicry Inhibition: Suppression of VE-Cadherin and MMP2

Dehydroeffusol demonstrates a functional capability not reported for its close analog effusol: inhibition of vasculogenic mimicry (VM), a process by which aggressive cancer cells form vascular-like channels independently of endothelial cells [1]. Dehydroeffusol markedly inhibited expression of VE-cadherin (a VM master gene) and reduced adherent protein exposure on the cell surface by inhibiting gene promoter activity [1]. Additionally, it significantly decreased both expression and protease activity of MMP2, a key vasculogenic gene, in gastric cancer cells [1]. The study reported that dehydroeffusol effectively inhibited gastric cancer cell-mediated VM with "very low toxicity" [1].

Vasculogenic Mimicry Angiogenesis Gastric Cancer Metastasis

Neuroprotection Against Amyloid-β Toxicity: Adrenaline β Receptor-Mediated Metallothionein Induction

Dehydroeffusol protects against neurodegeneration induced by intracellular Zn2+ elevation following extracellular amyloid β1-42 (Aβ1-42) exposure [1]. The protective mechanism involves activation of adrenaline β receptors, leading to increased synthesis of metallothioneins (MTs), intracellular Zn2+-binding proteins that mitigate Zn2+ toxicity [1]. Oral administration of dehydroeffusol at 15 mg/kg body weight once daily for 2 days elevated MT levels and prevented Aβ1-42 toxicity by reducing Aβ1-42-mediated increases in intracellular Zn2+ [1]. Critically, co-administration of propranolol (an adrenergic β receptor antagonist) reduced MT levels elevated by dehydroeffusol and invalidated its neuroprotective effect, confirming the pathway specificity [1].

Neuroprotection Alzheimer's Disease Amyloid-β Metallothionein

Dehydroeffusol: Prioritized Application Scenarios Based on Quantitative Differentiation Evidence


Gastric Cancer Research: Selective ER Stress Induction and Vasculogenic Mimicry Inhibition

Select dehydroeffusol when investigating tumor-suppressive ER stress pathways in gastric cancer, particularly the MEKK4-MKK3/6-p38-DDIT3 axis. The 3.7-fold selectivity window (IC50: 11.24 µM in MGC803 vs. 42.0 µM in normal GES-1 gastric cells) makes it suitable for studies requiring differential cancer cell targeting . For research focused specifically on vasculogenic mimicry and VE-cadherin/MMP2 suppression, dehydroeffusol is the documented phenanthrene of choice, as this activity has not been reported for the close analog effusol [2].

CNS Behavioral Pharmacology: Anxiolytic and Sedative Phenotyping

Select dehydroeffusol for anxiety and sedation studies requiring a well-characterized natural product phenanthrene with established minimum effective doses. Its 2.5 mg/kg MED in the elevated plus-maze test represents 4-fold higher potency than comparator phenanthrenes from the same source material . The preservation of motor coordination at anxiolytic/sedative doses (1-5 mg/kg in rota-rod test) provides a favorable profile for distinguishing anxiolysis from motor impairment .

Cellular Protection and Photoaging Studies: Singlet Oxygen Quenching

Select dehydroeffusol for cellular protection studies where singlet oxygen is the primary reactive species, based on its demonstrated superiority over α-tocopherol in the photohemolysis model and its membrane penetration capability . Dehydroeffusol is specifically recommended over generic phenanthrene scaffolds or ascorbic acid, which showed no protective effect under identical conditions .

Alzheimer's Disease-Relevant Neurodegeneration: β-Adrenergic-MT Axis

Select dehydroeffusol for neurodegeneration models involving Aβ1-42-mediated intracellular Zn2+ toxicity where metallothionein induction is the mechanism of interest. The pathway specificity (adrenaline β receptor activation → MT synthesis → reduced Zn2+ toxicity) has been pharmacologically validated using isoproterenol and propranolol controls . Oral bioavailability at 15 mg/kg supports in vivo experimental designs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dehydroeffusol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.